eEF-2K Inhibitory Potency: TS-4 vs Closest Structural Analog TS-2 vs Reference Inhibitor Rottlerin
In a purified kinase assay using autoradiographic detection, TS-4 inhibited eEF-2K with an IC50 of 0.31 μM, representing a modest but measurable 1.16-fold potency advantage over TS-2 (IC50 = 0.36 μM) [1]. Against the previously identified eEF-2K inhibitor rottlerin (IC50 = 5.3 μM), TS-4 demonstrated 12.5-fold greater inhibitory activity and superior specificity, as rottlerin also potently inhibits PKCδ and multiple other kinases [1][2]. A-484954, a later-generation ATP-competitive eEF-2K inhibitor, achieves an IC50 of 0.28 μM, placing TS-4 within the same sub-micromolar potency range despite its structurally distinct selenazine scaffold [2].
| Evidence Dimension | eEF-2K inhibition (IC50) |
|---|---|
| Target Compound Data | TS-4 IC50 = 0.31 μM |
| Comparator Or Baseline | TS-2 IC50 = 0.36 μM; Rottlerin IC50 = 5.3 μM; A-484954 IC50 = 0.28 μM |
| Quantified Difference | TS-4 is 1.16-fold more potent than TS-2; 17.1-fold more potent than rottlerin; TS-4 potency is 0.90× that of A-484954 (i.e., comparable) |
| Conditions | In vitro eEF-2K kinase assay with purified kinases; autoradiographic detection |
Why This Matters
Procurement of TS-4 over TS-2 provides incrementally superior eEF-2K potency, while TS-4 over rottlerin provides a >17-fold potency gain and far cleaner selectivity, making TS-4 the preferred tool compound for eEF-2K mechanistic studies where polypharmacology must be minimized.
- [1] Cho SI, Koketsu M, Ishihara H, Matsushita M, Nairn AC, Fukazawa H, Uehara Y. Novel compounds, '1,3-selenazine derivatives' as specific inhibitors of eukaryotic elongation factor-2 kinase. Biochim Biophys Acta. 2000;1475(3):207-215. PMID: 10913818. View Source
- [2] Liu R, Proud CG. Eukaryotic elongation factor 2 kinase as a drug target in cancer, and in cardiovascular and neurodegenerative diseases. Acta Pharmacol Sin. 2016;37:285-294. Table 1. DOI: 10.1038/aps.2015.123. View Source
